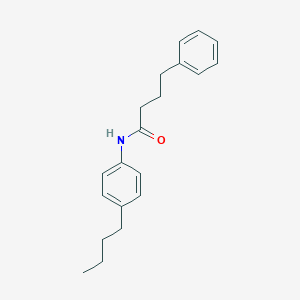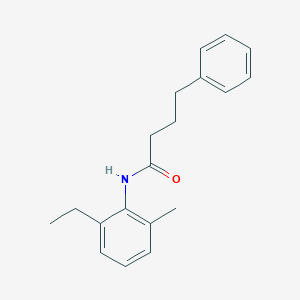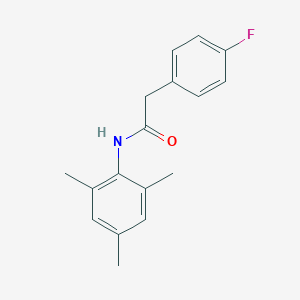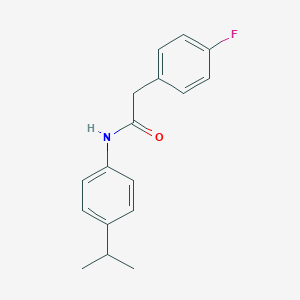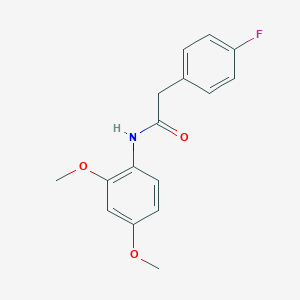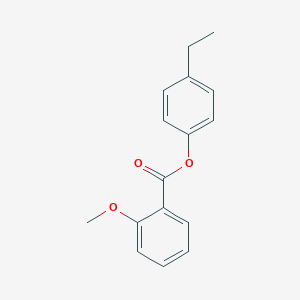
4-Ethylphenyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2-methoxybenzoate, also known as ethyl-p-methoxycinnamate (EMC), is a chemical compound commonly used in sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) radiation. However, EMC has also been the subject of scientific research due to its potential applications in medicine and other fields. In
Wissenschaftliche Forschungsanwendungen
EMC has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that EMC has anti-proliferative effects on cancer cells, meaning it can slow or stop their growth. Additionally, EMC has been found to induce apoptosis, or programmed cell death, in cancer cells. These properties make EMC a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of EMC in cancer cells is not yet fully understood. However, it is believed that EMC works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
EMC has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, EMC has been found to have anti-inflammatory effects and to protect against oxidative stress. EMC has also been shown to have a positive effect on skin health, protecting against UV radiation and reducing the risk of skin cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EMC in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, EMC is relatively easy to synthesize and is readily available. However, one limitation of using EMC in lab experiments is that it is not very soluble in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on EMC. One area of focus could be on developing new cancer treatments based on EMC, either alone or in combination with other compounds. Additionally, research could be conducted on the potential applications of EMC in other areas, such as skin care and anti-inflammatory therapies. Finally, further studies could be conducted to better understand the mechanism of action of EMC in cancer cells and other biological systems.
Conclusion
In conclusion, 4-Ethylphenyl 2-methoxybenzoate, or 4-Ethylphenyl 2-methoxybenzoateoxycinnamate, is a chemical compound with a range of potential applications in medicine and other fields. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and skin-protective properties. While there are some limitations to using EMC in lab experiments, there are also many future directions for research on this promising compound.
Synthesemethoden
EMC can be synthesized through the esterification of p-methoxy cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process yields EMC as a white crystalline solid with a melting point of 34-36°C.
Eigenschaften
Molekularformel |
C16H16O3 |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
(4-ethylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-12-8-10-13(11-9-12)19-16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
KVCLZKWRHCMJOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



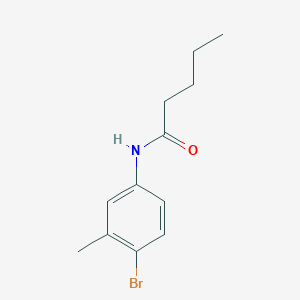
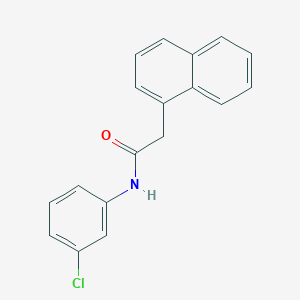
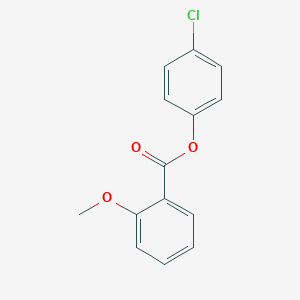
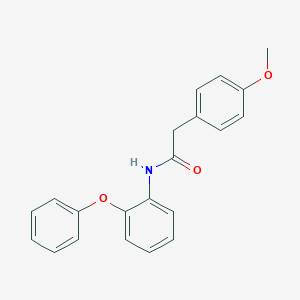
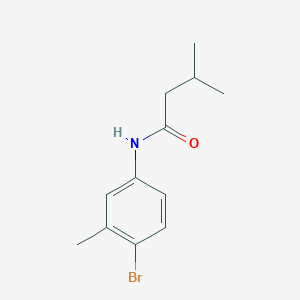
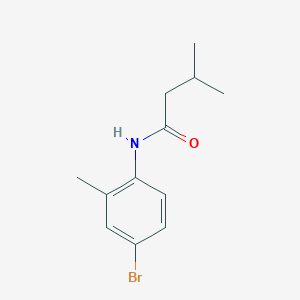
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
